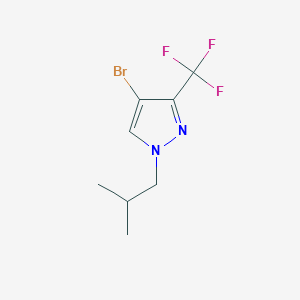

4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBOTXOBVPLDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185188 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-62-1 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key building block in modern agrochemical and pharmaceutical research. The narrative is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will detail a robust three-stage synthetic pathway: (1) the formation of the 3-(trifluoromethyl)-1H-pyrazole core, (2) the regioselective N-alkylation to install the isobutyl group, and (3) the final electrophilic bromination at the C4 position. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation of this and structurally related pyrazole derivatives.

Strategic Overview: Retrosynthetic Analysis

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations being among the most reliable methods.[1] Our target molecule, this compound, features three key substitutions on the pyrazole ring. A logical retrosynthetic approach involves dissecting the molecule to identify a robust and scalable forward synthesis.

The C-Br bond at the 4-position is most logically installed via electrophilic aromatic substitution, as the C4 position of the pyrazole ring is highly activated for such reactions.[2] The N-isobutyl bond can be formed through standard N-alkylation of a pyrazole precursor. This leaves the core 3-(trifluoromethyl)-1H-pyrazole as our primary synthetic intermediate, which can be constructed from an appropriate trifluoromethyl-containing 1,3-dicarbonyl equivalent and a hydrazine source.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic data for the novel heterocyclic compound, 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document synthesizes predictive data based on analogous structures and outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Rationale

The unique substitution pattern of this compound dictates its characteristic spectroscopic fingerprint. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides the foundational scaffold. The electron-withdrawing nature of the bromine atom at the C4 position and the trifluoromethyl group at the C3 position significantly influences the electron density distribution within the pyrazole ring. This, in turn, affects the chemical shifts of the ring protons and carbons in NMR spectroscopy. The isobutyl group attached to the N1 position introduces aliphatic features into the spectra.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show signals corresponding to the pyrazole ring proton and the protons of the isobutyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | s | 1H | H5 (pyrazole) | The single proton on the pyrazole ring is expected to appear as a singlet. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing bromine atom. |

| ~4.0 | d | 2H | N-CH₂ | The methylene protons of the isobutyl group attached to the nitrogen will be a doublet, split by the adjacent methine proton. |

| ~2.2 | m | 1H | CH | The methine proton of the isobutyl group will appear as a multiplet due to coupling with the methylene and methyl protons. |

| ~0.9 | d | 6H | C(CH₃)₂ | The six protons of the two methyl groups in the isobutyl substituent will be a doublet, split by the methine proton. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C3 (pyrazole) | The carbon bearing the trifluoromethyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the three fluorine atoms. |

| ~130 | C5 (pyrazole) | The carbon atom attached to the single ring proton. |

| ~122 (q, J ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. |

| ~95 | C4 (pyrazole) | The carbon atom bonded to the bromine atom will be shifted upfield compared to an unsubstituted pyrazole due to the heavy atom effect of bromine. |

| ~55 | N-CH₂ | The methylene carbon of the isobutyl group. |

| ~30 | CH | The methine carbon of the isobutyl group. |

| ~20 | C(CH₃)₂ | The methyl carbons of the isobutyl group. |

Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)

The ¹⁹F NMR spectrum is a simple yet informative experiment for this molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -62 | s | CF₃ | The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a sharp singlet. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 50 ppm centered around -60 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 32 scans.

-

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 2960-2850 | Medium | C-H stretching (aliphatic) |

| 1550-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1100-1000 | Medium | C-N stretching |

| 750-650 | Medium | C-Br stretching |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectral Data (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks for bromine.

| m/z | Relative Intensity | Assignment | Rationale |

| 286/288 | High | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

| 229/231 | Medium | [M - C₄H₉]⁺ | Loss of the isobutyl group. |

| 207/209 | Medium | [M - Br]⁺ | Loss of the bromine atom. |

| 69 | High | [CF₃]⁺ | Trifluoromethyl cation. |

| 57 | High | [C₄H₉]⁺ | Isobutyl cation. |

Mass Spectrometry Fragmentation Workflow

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate the mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, acquire a high-resolution mass spectrum to obtain the exact mass of the molecular ion.

Conclusion

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development. This guide provides a comprehensive prediction of its NMR, IR, and MS data based on established principles and data from analogous structures. The outlined experimental protocols offer a standardized approach for researchers to obtain and verify these spectroscopic signatures, ensuring data integrity and facilitating the advancement of research involving this promising compound.

A-U-T-H-O-R-I-T-A-T-I-V-E: A Technical Guide to the Purity and Characterization of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the purity and confirming the chemical identity of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into the rationale behind the selection of various analytical techniques, offering field-proven insights into protocol optimization. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the quality control and characterization of this and structurally related compounds.

Introduction: The Significance of this compound

Substituted pyrazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific compound, this compound, incorporates several key structural features that make it a valuable building block in medicinal chemistry and agrochemical synthesis. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions.[2] The trifluoromethyl group at the 3-position can significantly enhance metabolic stability and binding affinity of the final molecule.[3]

Given its role as a critical intermediate, ensuring the purity and unambiguous structural confirmation of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact the yield and purity of the final product, and potentially introduce toxicological risks. This guide outlines a systematic approach to its comprehensive characterization.

Synthesis and Purification Strategies

A common synthetic route to N-alkylated pyrazoles involves the reaction of a substituted pyrazole with an appropriate alkyl halide. In the case of this compound, this would typically involve the alkylation of 4-bromo-3-(trifluoromethyl)-1H-pyrazole with an isobutyl halide.

General Synthetic Pathway:

Caption: General synthetic scheme for the preparation of this compound.

Purification:

Crude this compound is often purified using column chromatography on silica gel.[2][4] The choice of eluent is critical for achieving good separation from starting materials and byproducts. A gradient of ethyl acetate in hexane is typically effective. For pyrazole derivatives, an alternative purification method involves dissolving the compound in a suitable solvent and precipitating it as an acid addition salt, which can then be isolated by crystallization.[5][6]

Analytical Characterization: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization of this compound.

Chromatographic Purity Assessment

3.1.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of pyrazoline derivatives.[7] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8]

Experimental Protocol: RP-HPLC Purity Determination

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Trifluoroacetic acid helps to sharpen peaks by ion-pairing. A gradient elution (e.g., 50-95% B over 20 minutes) is often necessary to elute all components.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[7] |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm and 254 nm | Pyrazole rings typically exhibit UV absorbance at these wavelengths. |

| Injection Vol. | 5 µL | A small injection volume prevents column overloading.[7] |

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. It is particularly useful for detecting residual solvents and byproducts from the synthesis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks. The analysis of halogenated heterocyclic compounds by GC-MS is a well-established method.[9][10]

Experimental Protocol: GC-MS Analysis

| Parameter | Condition | Rationale |

| Column | VF-624ms or equivalent (60 m x 0.25 mm ID, 1.4 µm) | A mid-polarity column suitable for a wide range of volatile and semi-volatile compounds, including alkyl halides.[11][12] |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas. |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min | A temperature gradient is necessary to separate compounds with a range of boiling points. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Impact (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Scan Range | 40-500 m/z | Covers the expected mass range of the target compound and potential impurities. |

Spectroscopic Structural Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The isobutyl group will show characteristic signals, and the pyrazole ring proton will appear as a singlet.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[13]

-

¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, which will appear as a singlet.[13]

Expected NMR Spectral Features:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-8.0 | s | C5-H of pyrazole ring |

| ~3.8-4.0 | d | N-CH₂ | |

| ~2.0-2.2 | m | CH(CH₃)₂ | |

| ~0.8-1.0 | d | CH(CH₃)₂ | |

| ¹³C | ~140-150 | q | C3 (coupled to F) |

| ~120-130 | s | C5 | |

| ~90-100 | s | C4 | |

| ~115-125 | q | CF₃ (coupled to F) | |

| ~55-65 | s | N-CH₂ | |

| ~28-32 | s | CH(CH₃)₂ | |

| ~18-22 | s | CH(CH₃)₂ | |

| ¹⁹F | ~ -60 to -70 | s | CF₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[13] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3.2.2. Mass Spectrometry (MS)

In addition to GC-MS, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectral Data:

-

Molecular Formula: C₈H₁₀BrF₃N₂

-

Monoisotopic Mass: 286.0034 u

-

Key Fragmentation: Loss of the isobutyl group is a likely fragmentation pathway.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is particularly important for confirming the empirical formula of a newly synthesized compound. The analysis of fluorine-containing compounds requires special considerations due to the high reactivity of fluorine.[3] Modern elemental analyzers are equipped to handle such samples.[3]

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample (typically 1-3 mg) is sealed in a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.

-

Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. For fluorine-containing compounds, a special adsorbent is used in the combustion tube to trap the fluorine.[3]

Workflow for Comprehensive Characterization:

Caption: A comprehensive workflow for the purification and characterization of this compound.

Conclusion

The purity and structural integrity of this compound are critical for its successful application in research and development. This guide has outlined a robust, multi-technique approach for its comprehensive characterization. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently establish the quality of this important synthetic intermediate, ensuring the reliability and reproducibility of their subsequent research. The causality behind the choice of each experimental parameter has been explained to provide a deeper understanding of the analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 7. ijcpa.in [ijcpa.in]

- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

The Advent and Ascendance of Trifluoromethylpyrazoles: A Technical Guide to Their Synthesis and Impact

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has been a transformative strategy in modern medicinal and agrochemical science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted trifluoromethylpyrazoles, a class of compounds that exemplifies the power of this approach. We will delve into the fundamental physicochemical properties imparted by the CF₃ group, dissect the key synthetic methodologies for pyrazole ring construction, and examine the impact of these compounds on drug discovery and crop protection, with a focus on seminal examples such as Celecoxib and Fipronil. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this vital chemical class.

Introduction: The Trifluoromethyl Group as a "Super-Methyl" Bioisostere

The trifluoromethyl group is often regarded as a "super-methyl" group in medicinal chemistry.[1] Its introduction into a molecule can dramatically alter its physicochemical properties, leading to significant improvements in efficacy and pharmacokinetic profiles.[1] The CF₃ group is highly electronegative and lipophilic, which enhances metabolic stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1][2] This resistance to enzymatic cleavage often results in a longer biological half-life.[2] Furthermore, the lipophilicity of the CF₃ group can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[1][2]

The pyrazole nucleus is a versatile and biologically significant heterocyclic scaffold found in numerous therapeutic agents.[3] The combination of the pyrazole ring with a trifluoromethyl substituent has given rise to a plethora of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] This guide will trace the journey of substituted trifluoromethylpyrazoles from their early synthesis to their current status as key components in blockbuster drugs and essential agrochemicals.

A Historical Perspective: From Laboratory Curiosity to Market Leaders

While the Knorr pyrazole synthesis dates back to the late 19th century, the systematic exploration of trifluoromethyl-substituted pyrazoles gained significant momentum in the latter half of the 20th century, driven by the growing understanding of the unique properties of organofluorine compounds.[4] The medicinal use of the trifluoromethyl group began as early as 1928, with more intensive research commencing in the mid-1940s.[4]

A pivotal moment in the history of trifluoromethylpyrazoles was the discovery of Celecoxib in the early 1990s by a team at the Searle division of Monsanto.[5] This discovery was a direct result of the identification of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2.[5] The hypothesis was that selective inhibition of COX-2 could provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5] This led to the development of a new class of anti-inflammatory drugs, with Celecoxib, a 1,5-diarylpyrazole bearing a trifluoromethyl group, at the forefront.[5]

In the agrochemical sector, the discovery of Fipronil by Rhône-Poulenc in 1987 marked another significant milestone. This phenylpyrazole insecticide, also featuring a trifluoromethyl group, demonstrated a novel mode of action by blocking GABA-gated chloride channels in insects.[6] Its high efficacy and selectivity have made it a widely used tool in crop protection and veterinary medicine.[7]

Key Synthetic Strategies for Trifluoromethylpyrazoles

The construction of the trifluoromethylpyrazole core is primarily achieved through two robust and versatile synthetic methodologies: the Knorr pyrazole synthesis and various cycloaddition reactions.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry and a widely employed method for the preparation of pyrazoles.[8][9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[8]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism begins with the acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.[8] The remaining nitrogen of the hydrazine then attacks the second protonated carbonyl group, leading to the formation of a second imine.[8] Subsequent deprotonation and dehydration yield the final pyrazole product.[8] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions.[10]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Celecoxib via Knorr Condensation [5][11]

This protocol outlines the synthesis of Celecoxib starting from 4'-methylacetophenone.

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium methoxide.

-

Add ethyl trifluoroacetate to the mixture at 25-30 °C.

-

Heat the reaction mixture to 55-60 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with an aqueous acid solution (e.g., 10% HCl).

-

Separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain the crude 1,3-dione.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

In a reaction vessel, combine the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as ethanol or methanol.[11][12]

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux (around 65 °C) for several hours.[5][12]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Cycloaddition Reactions: A Modern and Versatile Approach

[3+2] Cycloaddition reactions offer a powerful and highly regioselective route to trifluoromethylpyrazoles.[13][14] This methodology often involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.[14]

Mechanism of [3+2] Cycloaddition for Pyrazole Synthesis

A common approach involves the in-situ generation of a trifluoroacetonitrile imine from a hydrazonoyl bromide precursor. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition with an alkene or alkyne dipolarophile to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[13]

Caption: General scheme for [3+2] cycloaddition synthesis of trifluoromethylpyrazoles.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have led to the widespread application of substituted trifluoromethylpyrazoles in both medicine and agriculture.

Medicinal Chemistry: Targeting Inflammation and Beyond

-

COX-2 Inhibitors: As exemplified by Celecoxib , trifluoromethylpyrazoles are a key structural motif in selective COX-2 inhibitors used for the treatment of arthritis and pain.[4][15] The trifluoromethyl group plays a crucial role in the binding affinity and selectivity of these compounds for the COX-2 enzyme.[16]

-

Anticancer Agents: The pyrazole scaffold is being explored for the development of novel anticancer agents. For instance, certain 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been investigated as tubulin polymerization inhibitors.[17]

-

Other Therapeutic Areas: The versatility of the trifluoromethylpyrazole core has led to its investigation in a variety of other therapeutic areas, including as factor Xa inhibitors for thrombosis and as potential treatments for neurological disorders.[18][19]

Agrochemicals: Protecting Crops with Precision

-

Insecticides: Fipronil is a broad-spectrum insecticide that is highly effective against a wide range of agricultural and domestic pests.[6] Its mode of action as a GABA-gated chloride channel antagonist provides excellent insecticidal activity.[7]

-

Herbicides and Fungicides: The trifluoromethylpyrazole moiety is a key building block in the development of modern herbicides and fungicides.[6][20] The incorporation of this scaffold can lead to increased potency, metabolic stability, and a more favorable environmental profile.[20]

Data Summary

| Compound | Class | Key Application | Synthetic Route |

| Celecoxib | COX-2 Inhibitor | Anti-inflammatory, Analgesic | Knorr Pyrazole Synthesis |

| Fipronil | Phenylpyrazole Insecticide | Crop Protection, Veterinary Medicine | Multi-step synthesis involving pyrazole formation |

Conclusion and Future Perspectives

The discovery and development of substituted trifluoromethylpyrazoles represent a remarkable success story in the application of fluorine chemistry to the life sciences. From the rational design of selective COX-2 inhibitors to the creation of highly effective insecticides, this class of compounds has had a profound impact on human health and agriculture. The continued exploration of novel synthetic methodologies, including advancements in cycloaddition reactions and flow chemistry, will undoubtedly lead to the discovery of new trifluoromethylpyrazole-based molecules with enhanced properties and novel biological activities.[21] As our understanding of disease pathways and pest resistance mechanisms deepens, the versatility and tunability of the trifluoromethylpyrazole scaffold will ensure its continued importance in the development of next-generation therapeutics and crop protection agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. zenodo.org [zenodo.org]

- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

Introduction

4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a bromine atom at the 4-position, an isobutyl group at the N1-position, and a trifluoromethyl group at the 3-position, imparts a distinct reactivity profile that makes it a versatile intermediate for the synthesis of complex molecular architectures. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1][2] This guide provides a comprehensive overview of the reactivity of this pyrazole derivative, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electronic properties of the pyrazole ring and its substituents. The electron-withdrawing trifluoromethyl group at the 3-position and the bromine atom at the 4-position make the pyrazole ring electron-deficient. This electronic nature influences its susceptibility to nucleophilic attack and its performance in transition metal-catalyzed cross-coupling reactions. The isobutyl group at the N1-position provides steric bulk and modulates the solubility of the molecule.

Key Synthetic Transformations

The bromine atom at the 4-position is the primary site of reactivity, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the elaboration of the pyrazole core and the synthesis of novel derivatives with potential biological activity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4] In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. This transformation is crucial for building molecular complexity and exploring the structure-activity relationships of pyrazole-based compounds.[5][6][7]

Reaction Workflow:

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions |

| Catalyst | Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2 |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene/H2O, Dioxane/H2O, DMF |

| Temperature | 80 - 120 °C |

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[8][9][10] For this compound, this reaction provides a direct route to 4-amino-substituted pyrazoles, which are prevalent motifs in pharmacologically active compounds.[11][12][13]

Reaction Workflow:

Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Typical Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

| Parameter | Recommended Conditions |

| Catalyst/Ligand | Pd2(dba)3/BINAP, Pd(OAc)2/Xantphos |

| Base | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 110 °C |

Table 2: Recommended conditions for Buchwald-Hartwig amination.

Other Potential Transformations

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent, the reactivity of this compound extends to other valuable transformations:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Stille Coupling: Utilizing organotin reagents for C-C bond formation.

-

Negishi Coupling: Employing organozinc reagents for C-C bond formation.[14]

-

Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium could lead to a 4-lithiated pyrazole, which can then react with various electrophiles.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures.

| Property | Estimated Value/Information |

| Molecular Formula | C8H10BrF3N2 |

| Molecular Weight | 287.08 g/mol |

| Appearance | Likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Table 3: Estimated physicochemical properties.

Safety Precautions:

Based on safety data for similar brominated and trifluoromethylated pyrazoles, the following precautions should be taken:[15][16][17][18]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][19]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[16][20] Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][18]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity, centered around the C-Br bond, allows for predictable and efficient functionalization through a variety of powerful cross-coupling reactions. This guide provides a foundational understanding of its reactivity profile, offering researchers and drug development professionals the necessary insights to effectively utilize this compound in their synthetic endeavors. The provided protocols, based on established methodologies for analogous systems, serve as a robust starting point for the development of novel pyrazole-containing compounds with significant potential in various scientific disciplines.

References

- 1. 4-bromo-1-(trifluoromethyl)-1H-pyrazole | 1046831-97-3 | Benchchem [benchchem.com]

- 2. 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole|CAS 1426958-33-9 [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. scielo.org.mx [scielo.org.mx]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

The Strategic Utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization. This guide focuses on a particularly valuable, albeit specific, derivative: 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole .

The incorporation of a trifluoromethyl (-CF3) group at the 3-position significantly enhances the lipophilicity and metabolic stability of the molecule, while also potentially increasing its binding affinity to biological targets through favorable electrostatic interactions.[2] The isobutyl group at the 1-position provides a non-polar, sterically defined substituent that can probe hydrophobic pockets within a target protein. Crucially, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a powerful strategy for generating libraries of compounds for biological screening.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent derivatization.

Synthesis of this compound: A Proposed Route

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

This protocol outlines the synthesis of a key β-diketone intermediate.

Materials:

-

2-Acetylthiophene

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 2-acetylthiophene (1.0 eq) dropwise.

-

After stirring for 15 minutes, add ethyl trifluoroacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction mixture is then poured into a mixture of ice and 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole

This step involves the cyclization of the β-diketone with isobutylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (from Protocol 1)

-

Isobutylhydrazine sulfate

-

Sodium acetate

-

Ethanol

Procedure:

-

To a solution of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add isobutylhydrazine sulfate (1.2 eq) and sodium acetate (2.0 eq).

-

The reaction mixture is heated to reflux for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 1-isobutyl-3-trifluoromethyl-1H-pyrazole.

Protocol 3: Bromination to Yield this compound

The final step is the regioselective bromination of the pyrazole ring.

Materials:

-

1-Isobutyl-3-trifluoromethyl-1H-pyrazole (from Protocol 2)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

To a solution of 1-isobutyl-3-trifluoromethyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portionwise at room temperature.

-

The reaction is stirred for 4 hours, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.

Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space for drug discovery.

Diagram 1: Key Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.[3][4] This is particularly useful for synthesizing compounds that mimic bi-aryl structures found in many kinase inhibitors and other targeted therapies.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 eq)

-

Pd(PPh3)4 (0.05 eq)

-

Sodium carbonate (2 M aqueous solution, 2.0 eq)

-

Toluene/Ethanol (3:1 mixture)

Procedure:

-

To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) in a toluene/ethanol mixture, add a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

The reaction mixture is heated to 80 °C under an inert atmosphere for 12 hours.

-

After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired 4-aryl/heteroaryl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 82 |

| 3 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 75 |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling allows for the introduction of an alkynyl group at the 4-position of the pyrazole ring.[5][6] This functionality can serve as a rigid linker or as a precursor for further transformations, such as the synthesis of triazoles via click chemistry.

Protocol 5: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 eq)

-

Pd(PPh3)2Cl2 (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous THF and triethylamine, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.06 eq).

-

The reaction is stirred at room temperature for 8 hours under an inert atmosphere.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the 4-alkynyl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-aminopyrazole derivatives.[7][8][9] These compounds are of significant interest in medicinal chemistry, as the amino group can act as a key pharmacophore, participating in hydrogen bonding interactions with the target protein.

Protocol 6: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq)

-

Pd2(dba)3 (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

The mixture is heated to 100 °C in a sealed tube for 16 hours.

-

After cooling, the reaction is diluted with ethyl acetate and filtered.

-

The filtrate is concentrated, and the product is purified by column chromatography.

Diagram 2: Workflow for Library Synthesis

Caption: High-throughput synthesis workflow utilizing the title compound.

Case Study: Application in Agrochemicals

The 1-isobutyl-3-trifluoromethyl-1H-pyrazole core is not only relevant in pharmaceuticals but also in the agrochemical industry. For instance, several modern insecticides contain this privileged scaffold. The synthesis of these agrochemicals often relies on intermediates like this compound for the introduction of the desired toxophore.[10][11]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal and agricultural chemistry. Its trifluoromethyl and isobutyl substituents provide desirable physicochemical properties, while the bromo group at the 4-position serves as a linchpin for a variety of powerful cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The continued exploration of novel coupling partners and reaction conditions will undoubtedly expand the utility of this and similar pyrazole-based scaffolds in the quest for new and effective therapeutic and agrochemical agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: The Utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole as a Versatile Intermediate in Agrochemical Synthesis

Abstract: The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core scaffold of numerous high-performance insecticides, herbicides, and fungicides.[1][2] The strategic incorporation of substituents such as a trifluoromethyl (TFM) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] This guide details the synthetic utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key building block poised for derivatization. We provide in-depth protocols for critical C-C and C-N bond-forming reactions at the C4 position, enabling the generation of diverse molecular libraries for agrochemical discovery and development.

Introduction: Strategic Importance of the Pyrazole Scaffold

The 1H-pyrazole nucleus is a privileged scaffold in agrochemistry due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems. Its derivatives are found in a wide array of commercial products. The subject of this guide, this compound, presents three key features for synthetic manipulation and biological activity:

-

N1-Isobutyl Group: This alkyl substituent provides a handle to modulate lipophilicity and steric bulk, influencing the molecule's interaction with target enzymes or receptors.

-

C3-Trifluoromethyl Group: The TFM group is a powerful modulator of physicochemical properties. Its high electronegativity often enhances binding interactions and can block metabolic pathways, increasing the compound's half-life in the target pest.[1]

-

C4-Bromo Substituent: The bromine atom is an excellent synthetic handle, serving as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, and amino moieties, which is central to modern library synthesis.

This document focuses on leveraging the C4-bromo position through two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Key structural features of the title compound.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable for synthesizing biaryl and heteroaryl structures common in agrochemicals.[3][4] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3] For 4-bromopyrazoles, this reaction provides a direct route to introduce complex aromatic systems at the C4 position, dramatically expanding the chemical space accessible from this intermediate.

Mechanistic Rationale and Component Selection

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

-

Catalyst/Ligand System: The choice of palladium precatalyst and ligand is critical. For heteroaryl halides, electron-rich, bulky phosphine ligands like XPhos or RuPhos are often employed. They promote the oxidative addition step and stabilize the catalytic intermediates, preventing side reactions like debromination.[5][6]

-

Base: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] The choice of base can influence reaction rates and substrate compatibility.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Simplified workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-methoxyphenyl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

XPhos Pd G2 precatalyst (0.02 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, XPhos Pd G2, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the pyrazole substrate should be approximately 0.1 M.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-pyrazole product.

| Parameter | Condition | Rationale |

| Catalyst | XPhos Pd G2 (2 mol%) | Efficient precatalyst for coupling heteroaryl halides, often requiring lower catalyst loading.[5] |

| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the starting halide. |

| Base | K₂CO₃ (3 equivalents) | Common, effective base for activating the boronic acid.[3] |

| Solvent | Dioxane/H₂O (4:1) | Standard solvent system that facilitates dissolution of all components. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the coupling of an amine with an aryl or heteroaryl halide, a transformation that is otherwise difficult to achieve under mild conditions.[7][8] For the synthesis of agrochemicals, introducing an amino group provides a key site for building amide linkages or for creating scaffolds that mimic natural products. Studies on 4-halopyrazoles have demonstrated the feasibility of this reaction, although catalyst and ligand selection is crucial to success.[9][10]

Mechanistic Rationale and Component Selection

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Key considerations include:

-

Catalyst/Ligand System: Sterically hindered and electron-rich phosphine ligands are paramount. Ligands such as tBuDavePhos have proven effective for the C-N coupling of 4-bromopyrazoles with amines that lack β-hydrogens.[9] The choice of ligand can be critical in preventing β-hydride elimination, a potential side reaction with certain amine substrates.[9]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active amide nucleophile.

-

Substrate Scope: The reaction is generally more efficient with amines that do not possess β-hydrogen atoms, as this can lead to side reactions.[9] However, careful selection of the catalyst system can often overcome this limitation.

Caption: Simplified workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-morpholino-1-isobutyl-3-trifluoromethyl-1H-pyrazole.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

tBuDavePhos (0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.

-

Add the palladium source (Pd₂(dba)₃) and the ligand (tBuDavePhos).

-

Add the this compound.

-

Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

-

Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography to obtain the desired 4-aminopyrazole.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / tBuDavePhos | A proven combination for C-N coupling on challenging heteroaryl halides.[9] |

| Amine | 1.5 equivalents | Excess amine drives the reaction to completion. Morpholine lacks β-hydrogens, making it an ideal substrate. |

| Base | NaOtBu (1.5 equivalents) | Strong, non-nucleophilic base required for amine deprotonation. |

| Solvent | Toluene | Aprotic, high-boiling solvent suitable for this reaction temperature. |

| Temperature | 100-110 °C | Necessary to overcome the activation energy for oxidative addition and reductive elimination. |

| Atmosphere | Inert (Glovebox/Argon) | Crucial for protecting the sensitive Pd(0) catalyst and strong base from air and moisture. |

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. The C4-bromo position is primed for strategic elaboration using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable pathways to generate diverse libraries of 4-aryl and 4-amino pyrazole derivatives. These products can then be advanced as final candidate molecules or serve as new intermediates for further chemical exploration, accelerating the discovery of next-generation crop protection agents.

References

- 1. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol: Strategic Functionalization of the Pyrazole Core in 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

Abstract

This document provides a comprehensive guide for the chemical modification of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science.[1][2] The presence of a trifluoromethyl group and a strategically positioned bromine atom on the pyrazole core offers a platform for diverse functionalization strategies.[3][4] This guide details robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as a protocol for lithiation-trapping. The methodologies are designed to be reproducible and scalable, enabling researchers to efficiently generate libraries of novel pyrazole derivatives for screening and development.[5][6]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][7] Its unique electronic properties and ability to participate in various intermolecular interactions make it a desirable pharmacophore. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][8] this compound, therefore, represents a highly valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications.[2]

Strategic Considerations for Functionalization

The reactivity of this compound is primarily dictated by the C4-Br bond. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the pyrazole ring itself renders the C4 position susceptible to various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[9][10] For the target substrate, the C4-Br bond serves as an excellent handle for these transformations.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: For the installation of alkyne moieties, leading to linear scaffolds.

-

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, creating substituted anilines and related structures.

Lithiation and Electrophilic Trapping

An alternative strategy involves a halogen-lithium exchange at the C4 position, followed by quenching with a suitable electrophile. This method provides access to a different set of functional groups.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

-

Anhydrous solvents and reagents should be used where indicated.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product purification should be carried out using flash column chromatography on silica gel.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with a boronic acid derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.[11][12]

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%). For more challenging couplings, consider using a pre-catalyst like XPhos Pd G2.[14]

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Pyridylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | 80 | 78 |

Protocol 2: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol describes the coupling of the pyrazole substrate with a terminal alkyne, a reaction that is invaluable for the synthesis of precursors to more complex molecular architectures.[15][16]

Reaction Principle

The Sonogashira coupling involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[15][17]

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Detailed Step-by-Step Protocol:

-

To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and Copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous solvent (e.g., THF or DMF) followed by triethylamine (2.0 equiv) and the terminal alkyne (1.5 equiv).

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion.

-

Filter the reaction mixture through a pad of Celite to remove the amine salts, washing with the reaction solvent.

-

Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Data Summary: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DiPEA | DMF | 60 | 88 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 50 | 82 |